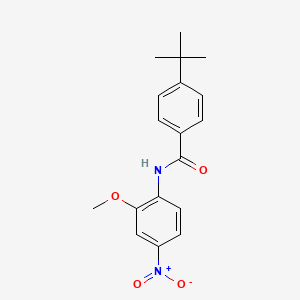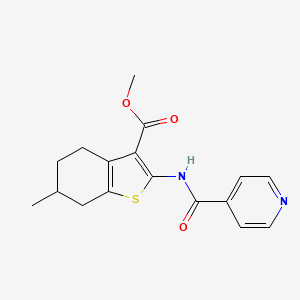
4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(3-pyridinylmethyl)-2-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(3-pyridinylmethyl)-2-pyrimidinamine, also known as compound A, is a small molecule inhibitor that has gained attention in the scientific community due to its potential application in cancer therapy.
Mécanisme D'action
Compound A exerts its anti-cancer effects through the inhibition of a protein called cyclin-dependent kinase 4/6 (CDK4/6). CDK4/6 is a key regulator of cell cycle progression, and its inhibition by 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(3-pyridinylmethyl)-2-pyrimidinamine A leads to cell cycle arrest and ultimately, apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound A has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Compound A has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(3-pyridinylmethyl)-2-pyrimidinamine A is its specificity towards CDK4/6, which reduces the potential for off-target effects. However, one limitation of this compound A is its poor solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(3-pyridinylmethyl)-2-pyrimidinamine A. One area of interest is the development of more soluble analogs of this compound A that can be used in a wider range of experimental settings. Another area of interest is the investigation of the combination of this compound A with other anti-cancer agents to enhance its efficacy. Finally, further studies are needed to determine the potential application of this compound A in other disease areas, such as bacterial infections and inflammatory disorders.
Conclusion:
Compound A is a small molecule inhibitor that has shown promise in pre-clinical models for its potential application in cancer therapy. Its specificity towards CDK4/6 and its ability to induce apoptosis make it an attractive candidate for further research. However, its poor solubility in water and limited research in other disease areas highlight the need for further investigation.
Méthodes De Synthèse
The synthesis of 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(3-pyridinylmethyl)-2-pyrimidinamine A involves a multi-step process that includes the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to produce the corresponding acid chloride. This is followed by the reaction of the acid chloride with 3-pyridinemethanol to produce the intermediate this compound. The final step involves the reaction of the intermediate this compound with 2-amino-4,6-dimethylpyrimidine to produce this compound A.
Applications De Recherche Scientifique
Compound A has been extensively studied in pre-clinical models for its potential application in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Compound A has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
4-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-(pyridin-3-ylmethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6/c1-15-20(16(2)27(26-15)18-8-4-3-5-9-18)19-10-12-23-21(25-19)24-14-17-7-6-11-22-13-17/h3-13H,14H2,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCVDOAIIPMMBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NC(=NC=C3)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 1,7-dimethyl-2,4-dioxo-3-(2-phenoxyethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5189099.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5189107.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5189129.png)
![4-{2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5189136.png)
![4-(benzylthio)-5-cyano-2-methyl-N-phenyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide](/img/structure/B5189151.png)
![2-[4-(4-fluorobenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5189157.png)
![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5189159.png)
![N-[3-(aminocarbonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5189165.png)
![N-cycloheptyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5189166.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5189167.png)
![1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B5189174.png)


